molecular formula C21H30O9 B14248321 Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate CAS No. 221641-39-0

Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate

Cat. No.: B14248321
CAS No.: 221641-39-0
M. Wt: 426.5 g/mol
InChI Key: ZKNAZPPALKZSAI-UHFFFAOYSA-N
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Description

Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C21H30O9 and a molecular weight of 426.458 g/mol . It is a derivative of benzene-1,2,4-tricarboxylate, where three ethoxyethyl groups are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 1-ethoxyethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Properties

CAS No.

221641-39-0

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

IUPAC Name

tris(1-ethoxyethyl) benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C21H30O9/c1-7-25-13(4)28-19(22)16-10-11-17(20(23)29-14(5)26-8-2)18(12-16)21(24)30-15(6)27-9-3/h10-15H,7-9H2,1-6H3

InChI Key

ZKNAZPPALKZSAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)OCC)C(=O)OC(C)OCC

Origin of Product

United States

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